Nickel(II) boride

Hydrogenation Nanocatalysis p-Aminophenol Production

Raney nickel and generic Ni catalysts often fail in selective hydrogenation due to unmodified electronic structure. Nickel(II) boride (Ni₂B, CAS 12007-01-1) incorporates boron into the nickel lattice, inducing B→Ni electron transfer that fundamentally enhances catalytic activity and selectivity. • p-Nitrophenol hydrogenation: nano-Ni₂B outperforms Raney Ni at 40-80 °C, 25-40 bar H₂. • Ni₃B phase achieves 70% 5-HMF conversion and 94% Faradaic efficiency for FDCA electrosynthesis at 1.8 V vs. RHE. • Polymer-stabilized Ni₂B colloids enable room-temperature, atmospheric-pressure C=O hydrogenation vs. elevated T/P required by Raney Ni.

Molecular Formula BNi2
Molecular Weight 128.20 g/mol
CAS No. 12007-01-1
Cat. No. B077476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) boride
CAS12007-01-1
Synonymsnickel boride
nickel boride (Ni2B)
nickel boride (Ni3B)
nickel boride (NiB)
Molecular FormulaBNi2
Molecular Weight128.20 g/mol
Structural Identifiers
SMILES[B].[Ni].[Ni]
InChIInChI=1S/B.2Ni
InChIKeyWRLJWIVBUPYRTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Boride Technical Overview


Nickel(II) boride (Ni₂B, CAS 12007-01-1) is an inorganic transition metal boride that exists primarily as a black, air-stable, non-pyrophoric solid with a melting point of 1125°C [1]. The compound is most commonly synthesized via the reduction of nickel salts with sodium borohydride, yielding an amorphous or partially crystalline material that serves as a heterogeneous catalyst [2]. Its catalytic utility spans hydrogenation, dehydrogenation, and electrocatalytic applications, with particular prominence in selective hydrogenation reactions where it competes directly with Raney nickel and noble metal catalysts [3].

Catalyst Type
Heterogeneous nickel boride catalyst
Workflow Suitability
Selective hydrogenation and electrocatalysis studies
Key Attribute
Boron-modified electronic structure for divergent selectivity

Nickel(II) Boride Substitution Risks


Nickel(II) boride is often superficially categorized as a nickel-based hydrogenation catalyst, inviting direct substitution with Raney nickel or other nickel formulations. However, this is a procurement risk. The incorporation of boron into the nickel lattice induces electron transfer from B to Ni atoms, fundamentally altering the electronic structure and catalytic behavior [1]. This results in divergent selectivity, activity under specific conditions, and stability profiles that cannot be replicated by boron-free nickel catalysts [2]. Furthermore, the amorphous or nanocrystalline nature of precipitated nickel boride yields active site distributions and mass transfer characteristics distinct from crystalline Ni or pyrophoric Raney Ni [3]. Selecting the wrong catalyst based on generic metal content alone can lead to failed hydrogenation, unwanted byproducts, or process instability.

Raney nickel substitution may fail: Boron-induced electron transfer to Ni fundamentally alters selectivity and activity profiles not replicable by boron-free catalysts.
Nanocrystalline structure matters: Amorphous or nanocrystalline Ni₂B yields active-site distributions distinct from crystalline Ni or pyrophoric Raney Ni, shifting mass transfer characteristics.
Phase-dependent performance: Ni₃B and Ni₂B exhibit different electrocatalytic behaviors; generic nickel boride specification may lead to unexpected conversion and Faradaic efficiency outcomes.

Nickel(II) Boride Performance Benchmarks


Hydrogenation Activity vs. Raney Nickel in p-Nitrophenol Conversion

In a direct head-to-head comparison, a nano-particle Ni₂B catalyst demonstrated superior activity relative to Raney nickel for the hydrogenation of p-nitrophenol (PNP) to p-aminophenol (PAP) in a batch slurry reactor with ethanol as solvent [1]. The study attributes this enhanced activity to the incorporation of boron into the nickel framework, which promotes electron transfer from B to Ni atoms and thereby increases the intrinsic hydrogenation activity [2].

p-Nitrophenol Hydrogenation
Head-to-head
Reported higher activity vs. Raney nickel
Batch slurry, ethanol, 40–80 °C, 25–40 bar H₂
Supports selectivity review for PAP synthesis catalyst selection
Kinetic advantage may reduce catalyst loading; process-specific validation needed
Hydrogenation Nanocatalysis p-Aminophenol Production

Hydrogen Generation Rate in NaBH₄ Hydrolysis

A direct kinetic comparison of metal boride catalysts for NaBH₄ hydrolysis at 60 °C revealed that Ni₃B exhibits a maximum hydrogen production rate of 1.3 L min⁻¹ g_cat⁻¹, which is substantially lower than that of cobalt boride (6.0 L min⁻¹ g_cat⁻¹) and ruthenium (18.6 L min⁻¹ g_cat⁻¹) [1]. All catalysts were prepared via the metal salt reduction method with sodium borohydride and tested as loose powders with similar morphology [1].

NaBH₄ Hydrolysis Rate
Head-to-head
Ni₃B: 1.3 L min⁻¹ g_cat⁻¹
vs. Co₃B (6.0) and Ru (18.6) at 60 °C
Informs hydrogen-generation catalyst ranking
Ni boride suboptimal for this endpoint; Co or Ru may be preferred
Hydrogen Generation Sodium Borohydride Hydrolysis Portable Fuel Cells

Electrocatalytic Hydrogenation Activity vs. Raney Nickel

In a comparative study of electrocatalytic hydrogenation (ECH) of phenanthrene in ethylene glycol–water at 80 °C, nickel boride (Ni₂B) pressed powder electrodes were compared against codeposited Raney nickel (RaNi) electrodes and fractal nickel/Raney nickel composites [1]. While the intrinsic electrode activity (real electrode activity) was found to be identical for Ni₂B and RaNi electrodes, the apparent electrode activity of Ni₂B was lower than that of codeposited RaNi and pressed powder fractal Ni/RaNi electrodes [1].

Electrocatalytic ECH
Head-to-head
Intrinsic activity identical to Raney Ni; apparent activity lower
Phenanthrene ECH, ethylene glycol–water, 80 °C
Electrode fabrication and mass transport dominate apparent performance
Optimized Raney Ni electrodes may outperform pressed Ni₂B in ECH setups
Electrocatalysis Electrocatalytic Hydrogenation Phenanthrene Reduction

5-HMF Electrooxidation: Ni₃B vs. Ni₂B and Metallic Ni

Phase-pure nickel boride nanocrystals (Ni₃B and Ni₂B) were compared against metallic Ni nanocrystals of similar particle size (36–39 nm) for the electrocatalytic oxidation of 5-hydroxymethylfurfural (5-HMF) to furan dicarboxylic acid (FDCA) at 1.8 V vs. RHE over 3 hours [1]. Ni₃B NCs achieved a 5-HMF conversion of 70% with a Faradaic efficiency of 94%, markedly surpassing Ni₂B NCs (57% conversion, 72% FE) and metallic Ni nanoparticles (58% conversion, 65% FE) [1].

5-HMF Electrooxidation
Head-to-head
Ni₃B: 70% conv., 94% FE
vs. Ni₂B (57%, 72% FE) and metallic Ni (58%, 65% FE)
Ni₃B phase enables higher-efficiency FDCA synthesis
Phase-pure sourcing critical for biomass upgrading applications
Biomass Valorization Electrocatalysis FDCA Production

Cost Advantage vs. Platinum in Fuel Cell Anodes

In early fuel cell anode development, nickel boride was identified as an effective replacement for platinum catalysts. At the time of the study, nickel boride was priced at $5.60 per ounce, whereas platinum cost ranged from $79 to $82 per ounce [1]. Testing confirmed nickel boride possessed sufficient catalytic activity to support fuel cell operation as a powder on a porous support [1].

Fuel Cell Anode Cost
Cross-study
Reported ~93% lower raw material cost vs. Pt (1964 pricing)
Ni₂B $5.60/oz vs. Pt $79–$82/oz; catalytic activity confirmed sufficient
Historical cost context for noble metal substitution research
Modern pricing and durability trade-offs require re-evaluation
Fuel Cell Cost Reduction Electrocatalyst

Colloidal Ni₂B for Carbonyl Hydrogenation at Ambient Conditions

A patented method for manufacturing nickel boride colloid (stabilized with alcohol-soluble polymers) yields a catalyst with remarkably high activity for carbonyl compound hydrogenation under normal room temperature and atmospheric pressure [1]. In contrast, conventional Raney nickel catalysts require elevated temperatures and high pressure for effective carbonyl hydrogenation [1]. The colloidal form overcomes the lower activity of conventional nickel boride powders toward C=O bonds [1].

Colloidal Carbonyl Hydrogenation
Class-level
Ambient temperature and pressure activity reported
Polymer-stabilized colloid vs. conventional Ni₂B powder and Raney Ni
Colloidal formulation may enable mild-condition carbonyl hydrogenation
Patent-level evidence; independent validation recommended
Carbonyl Hydrogenation Colloidal Catalysis Mild Conditions

Nickel(II) Boride Application Scenarios


p-Aminophenol (PAP) Synthesis via Hydrogenation

For the hydrogenation of p-nitrophenol to p-aminophenol, nano-Ni₂B catalyst demonstrates superior activity compared to Raney nickel under batch slurry conditions (40–80 °C, 25–40 bar H₂) [1]. This enhanced performance is attributed to electron transfer from boron to nickel, which increases intrinsic hydrogenation activity [1]. Procurement of nano-Ni₂B over Raney nickel may enable faster reaction kinetics, reduced catalyst loading, or milder operating conditions in industrial PAP production.

5-HMF to FDCA Electrochemical Conversion

Phase-pure Ni₃B nanocrystals are specifically indicated for the electrocatalytic oxidation of 5-hydroxymethylfurfural (5-HMF) to furan dicarboxylic acid (FDCA), achieving 70% conversion and 94% Faradaic efficiency at 1.8 V vs. RHE over 3 hours with ultralow catalyst loading (0.05 mg cm⁻²) [2]. This performance substantially exceeds that of Ni₂B (57% conversion, 72% FE) and metallic Ni nanoparticles (58% conversion, 65% FE) [2]. Researchers and process developers targeting biomass-derived FDCA should specifically source Ni₃B-phase nickel boride.

Cost-Sensitive Fuel Cell Anode Development

In applications where noble metal substitution is economically compelling, nickel boride offers a significant historical cost advantage over platinum (approximately 93% lower raw material cost, based on 1964 pricing of $5.60/oz for Ni₂B vs. $79–$82/oz for Pt) [3]. While modern pricing and durability trade-offs must be re-evaluated, nickel boride remains a candidate catalyst for hydrazine fuel cell anodes and related electrochemical systems where cost reduction is prioritized over peak activity [4].

Carbonyl Hydrogenation Under Ambient Conditions

Specially formulated colloidal nickel boride catalysts (stabilized with polyvinylpyrrolidone or similar alcohol-soluble polymers) enable the hydrogenation of carbonyl compounds (C=O bonds) at room temperature and atmospheric pressure, whereas conventional Raney nickel requires elevated temperature and high pressure for comparable transformations [5]. This makes polymer-stabilized Ni₂B colloids particularly attractive for energy-efficient fine chemical and pharmaceutical hydrogenation processes.

Application
Selection Property
Validation Focus
p-Aminophenol synthesis studies
Reported kinetic advantage over Raney Ni
Batch slurry hydrogenation endpoint review
FDCA electrosynthesis research
Ni₃B phase purity and Faradaic efficiency
Biomass upgrading electrocatalysis endpoint review
Noble metal substitution feasibility
Reported cost comparison context
Fuel cell anode performance and durability review
Mild-condition carbonyl hydrogenation
Colloidal formulation context
Ambient-condition activity validation

Technical Documentation Hub

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33 linked technical documents
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